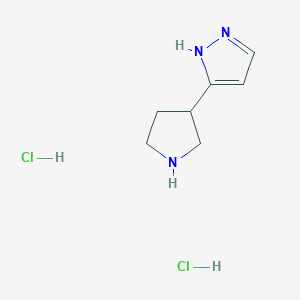
5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride
Übersicht
Beschreibung
Pyrrolidine is a five-membered ring with a nitrogen atom . It’s a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The pyrrolidine ring is attractive due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
While specific synthesis methods for “5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride” are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom . This structure allows for a high degree of structural diversity, which is beneficial in drug design .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain various alkynyl-4-(ethoxycarbonyl)pyrazoles. These synthons further cyclized to afford different condensed pyrazoles, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic systems (Arbačiauskienė et al., 2011).
Regioselective Synthesis for Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het) aryl pyrazole derivatives have been synthesized with significant regioselectivity. These compounds were evaluated against various cancer cell lines, indicating the potential of pyrazole derivatives as anticancer agents (Ananda et al., 2017).
Development of Multidentate Pyrazolate Ligands : Functional pyrazole derivatives serve as starting materials for preparing a series of 3,5-donor-substituted multifunctional pyrazole compounds. These compounds act as ligand scaffolds for the assembly of bimetallic complexes, indicating their importance in coordination chemistry (Röder et al., 2001).
Biomedical Applications
Antiproliferative Activity : Pyrazole moiety has been identified as a significant heterocyclic compound in pharmaceutical chemistry. Specific pyrazole derivatives have shown maximum cytotoxic effects against breast cancer and leukemic cells, indicating their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Kinase-Focused Library Development : 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, an analog of pyrazole derivatives, have been explored as a promising scaffold for drug discovery, particularly for ATP competitive binding to kinase enzymes. This showcases the potential of pyrazole derivatives in developing targeted therapies for cancer and other diseases (Smyth et al., 2010).
Eigenschaften
IUPAC Name |
5-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPOZVKCXTVITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride | |
CAS RN |
2173135-18-5 | |
| Record name | 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)

![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)




![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)



![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)